REACTION_SMILES
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[BH4-:18].[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[nH:6][c:7]2[cH:8][cH:9][c:10]([N+:15]([O-:16])=[O:17])[c:11]([F:14])[c:12]2[cH:13]1.[CH3:21][OH:22].[Na+:19].[Ni:23]([Cl:24])[Cl:25].[OH2:20]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[nH:6][c:7]2[cH:8][cH:9][c:10]([NH2:15])[c:11]([F:14])[c:12]2[cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)c1cc2c(F)c([N+](=O)[O-])ccc2[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Ni]Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(C)(C)c1cc2c(F)c(N)ccc2[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |